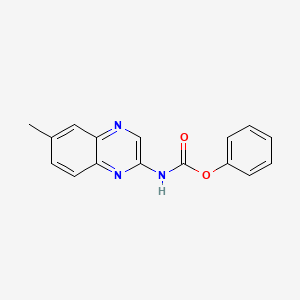
phenyl N-(6-methylquinoxalin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl N-(6-methylquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a phenyl group attached to a carbamate moiety, which is further linked to a 6-methylquinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(6-methylquinoxalin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methylquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl N-(6-methylquinoxalin-2-yl)carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Phenyl N-(6-methylquinoxalin-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phenyl N-(6-methylquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects . The quinoxaline moiety is known to interact with nucleic acids and proteins, contributing to its biological activity .
Comparación Con Compuestos Similares
Phenyl N-(6-methylquinoxalin-2-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(2-pyridyl)carbamate: Similar structure but with a pyridine ring instead of a quinoxaline ring.
Phenyl N-(quinolin-2-yl)carbamate: Contains a quinoline ring, leading to variations in its chemical and biological properties.
Phenyl N-(6-chloroquinoxalin-2-yl)carbamate: The presence of a chlorine atom on the quinoxaline ring can significantly alter its reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
phenyl N-(6-methylquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C16H13N3O2/c1-11-7-8-13-14(9-11)17-10-15(18-13)19-16(20)21-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,20) |
Clave InChI |
MUTQHZGZLXSAPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1)NC(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


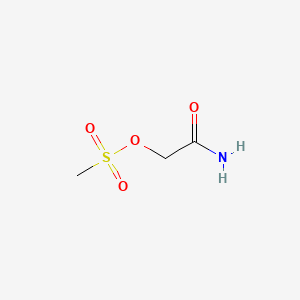
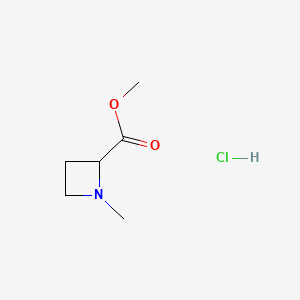
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)

![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
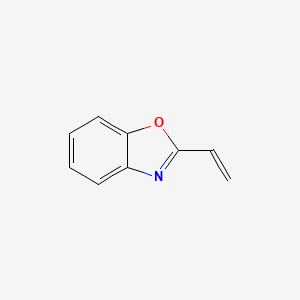
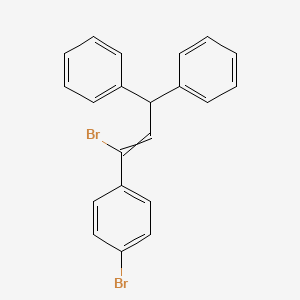
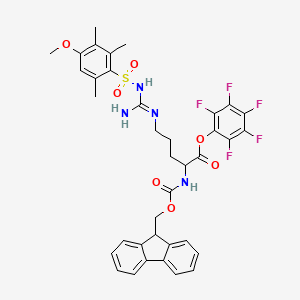
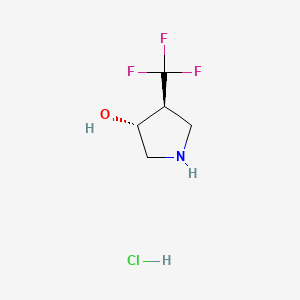

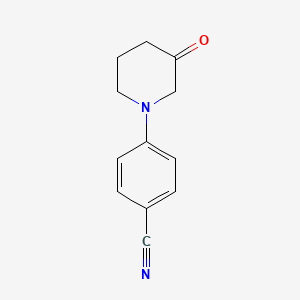
![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
